N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide
Description
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-13-20-8-10-25(13)12-16-5-4-9-26(16)19(28)21-15-6-7-18(29-3)17(11-15)27-14(2)22-23-24-27/h6-8,10-11,16H,4-5,9,12H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPTKCGKONPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCCN2C(=O)NC3=CC(=C(C=C3)OC)N4C(=NN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyltetrazolyl group: This step often involves the use of sodium azide and triethylamine hydrochloride in refluxed toluene.
Attachment of the imidazolyl group: This can be done through nucleophilic substitution reactions using suitable imidazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its target pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share similar aromatic and heterocyclic structures and have diverse biological activities.
Benzimidazole derivatives: Known for their therapeutic applications, these compounds also feature heterocyclic structures and are used in various medicinal applications.
Uniqueness
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
